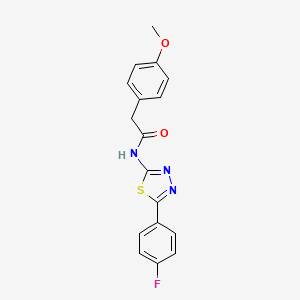
N-(5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl)-2-(4-methoxyphenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-(5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl)-2-(4-methoxyphenyl)acetamide” is also known as CRL-40,940, flmodafinil, bisfluoromodafinil, and lauflumide . It is a eugeroic and a weak dopamine reuptake inhibitor . Its inventors claim that it is more effective than modafinil and adrafinil, with fewer side effects .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, efforts have been made to study the pharmacological activities of newly synthesized N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide derivatives . The molecular structures of the synthesized derivatives were confirmed by their physicochemical properties and spectroanalytical data (NMR, IR, and elemental) .Molecular Structure Analysis
The molecular structure of similar compounds has been confirmed by their physicochemical properties and spectroanalytical data (NMR, IR, and elemental) .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of similar compounds have been studied. For instance, the reaction of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions has been reported .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds have been confirmed by their physicochemical properties and spectroanalytical data (NMR, IR, and elemental) .Aplicaciones Científicas De Investigación
Anticancer Potential
Thiadiazole derivatives, including those structurally related to N-(5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl)-2-(4-methoxyphenyl)acetamide, have been synthesized and evaluated for their anticancer properties. These compounds have shown promising cytotoxic activities against various cancer cell lines, including breast cancer, neuroblastoma, colon cancer, and prostate cancer, suggesting their potential as anticancer agents. The synthesis of these compounds involves heterocyclization of precursors with phenacyl chloride reagents, and their cytotoxic activities have been evaluated using in-vitro assays (Abu-Melha, 2021), (Mohammadi-Farani, Heidarian, & Aliabadi, 2014).
Selective Receptor Antagonism
Research on thiadiazole derivatives has also identified compounds as selective antagonists for human adenosine A3 receptors, with significant binding affinity and selectivity. These findings suggest potential applications in designing drugs targeting specific receptor pathways, contributing to the development of targeted therapies for various diseases (Jung et al., 2004).
Anti-inflammatory Activity
Studies on thiadiazole acetamide derivatives have reported significant anti-inflammatory activity, highlighting the therapeutic potential of these compounds in treating inflammation-related conditions. The synthesis of these compounds and their evaluation for anti-inflammatory activity offer a pathway for developing new anti-inflammatory agents (Sunder & Maleraju, 2013).
Herbicide Detection and Analysis
Research has also extended into the environmental sciences, where thiadiazole derivatives have been analyzed for their presence and degradation in natural waters. This work is crucial for understanding the environmental impact of these compounds and their residues, contributing to the development of methods for detecting and managing pollution (Zimmerman, Schneider, & Thurman, 2002).
Antioxidant and Antimicrobial Properties
Further studies have explored the antioxidant and antimicrobial properties of thiadiazole derivatives, underscoring their potential in developing treatments for oxidative stress-related diseases and infections. These properties are evaluated through various assays, providing insights into the therapeutic applications of thiadiazole compounds (Al-Khazragie, Al-Salami, & Al-Fartosy, 2022).
Mecanismo De Acción
Target of Action
It’s known that similar compounds, such as 1,3,4-thiadiazole derivatives, have the ability to disrupt processes related to dna replication
Mode of Action
Similar compounds have been shown to disrupt dna replication processes . This disruption could potentially lead to cell cycle arrest and apoptosis, particularly in rapidly dividing cells such as cancer cells .
Biochemical Pathways
The downstream effects could include cell cycle arrest and apoptosis .
Result of Action
Based on the potential mode of action, the compound could induce cell cycle arrest and apoptosis, particularly in rapidly dividing cells such as cancer cells .
Direcciones Futuras
Propiedades
IUPAC Name |
N-[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]-2-(4-methoxyphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14FN3O2S/c1-23-14-8-2-11(3-9-14)10-15(22)19-17-21-20-16(24-17)12-4-6-13(18)7-5-12/h2-9H,10H2,1H3,(H,19,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRWCWTRWDQRBRL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CC(=O)NC2=NN=C(S2)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14FN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-((5-((2-(azepan-1-yl)-2-oxoethyl)thio)-4-phenyl-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one](/img/structure/B2724918.png)

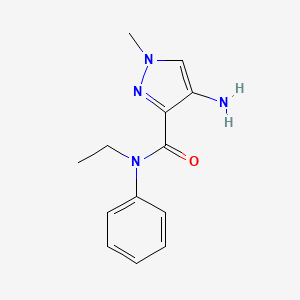
![N-[1-(benzotriazol-1-yl)-2-methylpropyl]benzenesulfonamide](/img/structure/B2724921.png)
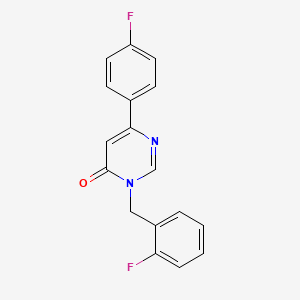
![(2-Hydroxyphenyl)(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)methanone](/img/structure/B2724923.png)
![[3-(Trifluoromethyl)-2-oxabicyclo[2.1.1]hexan-1-yl]methanamine;hydrochloride](/img/structure/B2724925.png)
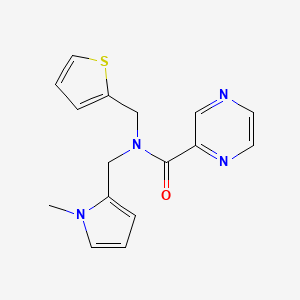
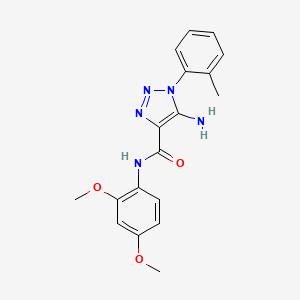

![(Z)-ethyl 4-((4-((3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate](/img/structure/B2724933.png)
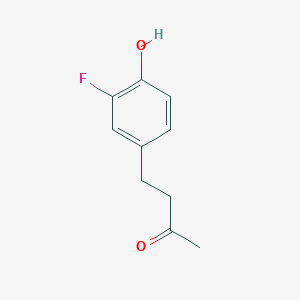

![2-[Azepan-1-yl(phenyl)phosphoryl]-1,3-benzothiazole](/img/structure/B2724940.png)